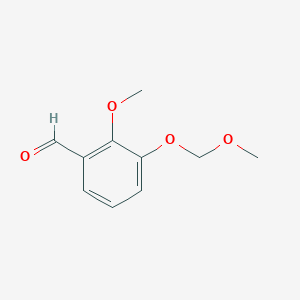

2-Methoxy-3-(methoxymethoxy)benzaldehyde

Descripción

2-Methoxy-3-(methoxymethoxy)benzaldehyde (C₁₀H₁₂O₄) is a benzaldehyde derivative featuring a methoxy group (-OCH₃) at position 2 and a methoxymethoxy group (-OCH₂OCH₃) at position 3. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of complex heterocycles and pharmaceutical precursors. The methoxymethoxy group serves as a protective moiety for hydroxyl groups, enabling selective reactivity during multi-step syntheses .

Propiedades

IUPAC Name |

2-methoxy-3-(methoxymethoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-12-7-14-9-5-3-4-8(6-11)10(9)13-2/h3-6H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFNWSDDHWJKLPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=CC=CC(=C1OC)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-3-(methoxymethoxy)benzaldehyde typically involves the reaction of 2-methoxybenzaldehyde with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions, with additional steps for purification and quality control to ensure the compound meets industrial standards .

Análisis De Reacciones Químicas

Types of Reactions

2-Methoxy-3-(methoxymethoxy)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The methoxy and methoxymethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used for substitution reactions.

Major Products Formed

Oxidation: 2-Methoxy-3-(methoxymethoxy)benzoic acid.

Reduction: 2-Methoxy-3-(methoxymethoxy)benzyl alcohol.

Substitution: Various substituted benzaldehydes depending on the reagents used.

Aplicaciones Científicas De Investigación

2-Methoxy-3-(methoxymethoxy)benzaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects in various medical conditions.

Industry: Used in the production of fragrances, flavors, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 2-Methoxy-3-(methoxymethoxy)benzaldehyde involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparación Con Compuestos Similares

Structural and Functional Analogues

The following table summarizes key benzaldehyde derivatives structurally or functionally related to 2-Methoxy-3-(methoxymethoxy)benzaldehyde:

Reactivity and Stability

- Protective Group Utility : The methoxymethoxy group in this compound enhances stability during synthesis compared to hydroxylated analogs like o-vanillin. This group can be selectively hydrolyzed under acidic conditions, enabling controlled deprotection in multi-step reactions .

- Electronic Effects : Substituent positioning significantly impacts reactivity. For example, vanillin’s 4-OH group activates the aromatic ring for electrophilic substitution, whereas the 3-OCH₂OCH₃ group in the target compound may direct reactions to adjacent positions .

Research Findings and Implications

- Synthetic Flexibility : The methoxymethoxy group’s dual role as a protective group and electronic modulator makes the target compound versatile in drug discovery and material science .

- Future Directions : Further studies on halogenated or fluorinated derivatives (e.g., ) could explore enhanced bioactivity or pharmacokinetic profiles.

Actividad Biológica

Overview

2-Methoxy-3-(methoxymethoxy)benzaldehyde, with the molecular formula C10H12O4 and CAS number 223578-03-8, is an organic compound that has garnered attention in scientific research due to its potential biological activities. This compound is characterized by the presence of methoxy and methoxymethoxy groups, which enhance its reactivity and versatility in various applications.

The compound is a derivative of benzaldehyde and can undergo several chemical reactions:

- Oxidation : The aldehyde group can be oxidized to form the corresponding carboxylic acid.

- Reduction : The aldehyde group can be reduced to produce the corresponding alcohol.

- Substitution : The methoxy and methoxymethoxy groups can be substituted with other functional groups under appropriate conditions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It acts as an electrophile, reacting with nucleophiles, and may modulate the activity of enzymes and receptors, leading to diverse biological effects.

Biological Activities

Recent studies have highlighted several potential biological activities associated with this compound:

- Antimicrobial Activity :

- Antioxidant Activity :

- Antiproliferative Activity :

Case Studies

Several studies have explored the biological effects of related compounds:

- One study reported that a methoxy-substituted derivative exhibited selective antibacterial activity against Staphylococcus aureus and E. coli, indicating a potential for developing new antibacterial agents .

- Another investigation focused on the antiproliferative effects of various benzaldehyde derivatives, highlighting that modifications such as adding hydroxy or methoxy groups can significantly impact their biological activity .

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with related compounds:

| Compound Name | Structure | Notable Biological Activity |

|---|---|---|

| 2-Methoxybenzaldehyde | Structure | Mild antimicrobial properties |

| Vanillin (4-Hydroxy-3-methoxybenzaldehyde) | Structure | Antioxidant and flavoring agent |

| 4-Methoxy-3-(methoxymethoxy)benzaldehyde | Structure | Antioxidant properties |

The presence of both methoxy and methoxymethoxy groups in this compound enhances its reactivity compared to other similar compounds, making it a valuable intermediate in organic synthesis and a candidate for further biological studies.

Q & A

Q. How do the electron-donating substituents (methoxy and methoxymethoxy) influence the reactivity of the aldehyde group?

- Methodological Answer : The methoxy and methoxymethoxy groups are electron-donating, which:

- Stabilize Intermediates : Resonance donation into the aromatic ring reduces electrophilicity at the aldehyde carbon, slowing nucleophilic additions (e.g., Grignard reactions).

- Direct Substitution : Steric hindrance from the MOM group can shift reaction pathways. For example, in Sonogashira coupling, bulky substituents favor regioselective alkyne insertion at less hindered positions .

- Oxidation Resistance : The aldehyde is less prone to autoxidation compared to unsubstituted benzaldehydes due to electron-rich environments .

Q. What computational methods are used to predict the biological activity or reaction mechanisms of this compound?

- Methodological Answer :

-

DFT Calculations : Model transition states for reactions (e.g., aldol condensations) to predict regioselectivity .

-

Molecular Docking : Screen for interactions with enzymes (e.g., MAO inhibitors in neuroprotective studies) using software like AutoDock .

-

MD Simulations : Assess stability in biological membranes or solvent systems (e.g., logP predictions for pharmacokinetics) .

Computational Tool Application Example Reference Gaussian 09 Transition state energy for nucleophilic addition AutoDock Vina Binding affinity with MAO-B enzyme

Q. How can contradictory NMR data from synthetic intermediates be resolved?

- Methodological Answer : Contradictions often arise from:

- Dynamic Effects : Rotamers of MOM groups cause signal splitting. Variable-temperature NMR (e.g., 25°C to −40°C) can coalesce peaks .

- Impurity Identification : LC-MS or 2D NMR (COSY, HSQC) distinguishes byproducts. For example, unreacted starting materials may show residual aldehyde signals .

- Solvent Artifacts : Deuterated solvents (e.g., DMSO-d6) may interact with MOM groups, shifting peaks. Confirm assignments with HSQC .

Data Contradiction Analysis

Q. Why do reported yields for similar benzaldehyde derivatives vary across studies?

- Methodological Answer : Variations stem from:

- Protecting Group Stability : MOM groups are acid-labile; trace HCl in solvents can reduce yields .

- Catalyst Purity : Pd catalysts in cross-coupling reactions (e.g., Suzuki) require strict anhydrous conditions to prevent deactivation .

- Workup Techniques : Aqueous extraction may lose polar intermediates. Alternatives like solid-phase extraction improve recovery .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.